molecular formula C10H9FO3 B2562898 Ethyl 4-fluoro-3-formylbenzoate CAS No. 1806331-01-0

Ethyl 4-fluoro-3-formylbenzoate

Cat. No.: B2562898
CAS No.: 1806331-01-0
M. Wt: 196.177
InChI Key: ARLNUOIGWWIBBW-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-formylbenzoate is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluoro-3-formylbenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with various biological nucleophiles, leading to the formation of covalent adducts. These adducts can modulate the activity of enzymes and other proteins, thereby affecting cellular processes .

Comparison with Similar Compounds

Ethyl 4-fluoro-3-formylbenzoate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-fluoro-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLNUOIGWWIBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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